Barium sulfite

Description

BenchChem offers high-quality Barium sulfite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Barium sulfite including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

barium(2+);sulfite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSLNKYOPNUFFY-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)[O-].[Ba+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaSO3, BaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | barium sulfite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_sulfite | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00228489 | |

| Record name | Barium sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless solid; Slightly soluble in water; [Merck Index] | |

| Record name | Barium sulfite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7787-39-5 | |

| Record name | Barium sulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium sulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM SULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D71W8VF49C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Barium sulfite chemical formula and molar mass

This guide provides an in-depth look at the fundamental chemical properties of barium sulfite (B76179), tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

Barium sulfite is an inorganic compound with the chemical formula BaSO₃.[1][2] It exists as a white, odorless solid or crystalline powder.[1][3]

Quantitative Data Summary

The key quantitative properties of barium sulfite are summarized in the table below for easy reference.

| Property | Value | Source |

| Chemical Formula | BaSO₃ | [1][2] |

| Molar Mass | 217.39 g/mol | [4][5][6] |

| Molecular Formula | BaO₃S | [4] |

| Density | 4.44 g/cm³ | [1] |

| Solubility in Water | 0.0011 g/100 mL | [1] |

| Monoisotopic Mass | 217.862062 g/mol | [3] |

The molar mass of barium sulfite is calculated from the atomic masses of its constituent elements: barium, sulfur, and oxygen. The calculation is as follows: (1 x 137.327) + (1 x 32.06) + (3 x 16.0) = 217.387 g/mol .[7] Slight variations in the reported molar mass exist due to differences in the atomic weight values used.[1][4][7][8]

Logical Relationship of Barium Sulfite Components

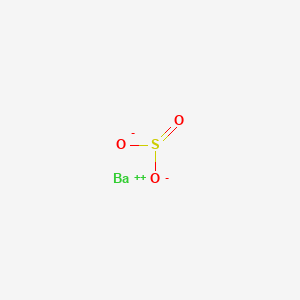

The following diagram illustrates the basic composition of barium sulfite from its constituent ions.

References

- 1. Barium sulfite - Wikipedia [en.wikipedia.org]

- 2. ck12.org [ck12.org]

- 3. Barium SulfiteCAS #: 7787-39-5 [eforu-chemical.com]

- 4. Barium sulfite | BaO3S | CID 6096951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. barium sulfite [chemister.ru]

- 7. quora.com [quora.com]

- 8. webqc.org [webqc.org]

Unveiling the Structure of Barium Sulfite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and space group of barium sulfite (B76179) (BaSO₃). The following sections detail the crystallographic parameters, atomic coordinates, and key bonding information. Furthermore, this guide outlines detailed experimental protocols for the synthesis of barium sulfite single crystals and their subsequent analysis by single-crystal X-ray diffraction.

Crystallographic Data of Barium Sulfite

Barium sulfite crystallizes in the monoclinic system, belonging to the space group P2₁/m. This structure is characterized by a specific arrangement of barium, sulfur, and oxygen atoms within a defined unit cell. The key crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for Barium Sulfite (BaSO₃)

| Parameter | Value |

| Empirical Formula | BaSO₃ |

| Formula Weight | 217.40 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| Space Group Number | 11 |

Data sourced from the Materials Project, entry mp-768307.

Table 2: Lattice Parameters for Barium Sulfite (BaSO₃)

| Parameter | Value (Å) | Angle (°) |

| a | 4.717 | α = 90.000 |

| b | 5.573 | β = 106.79 |

| c | 6.798 | γ = 90.000 |

Data sourced from the Materials Project, entry mp-768307.

Table 3: Atomic Coordinates and Equivalent Isotropic Displacement Parameters for Barium Sulfite (BaSO₃)

| Atom | Wyckoff Site | x | y | z |

| Ba | 2e | 0.6554 | 0.7500 | 0.2739 |

| S | 2e | 0.9265 | 0.7500 | 0.8238 |

| O1 | 2e | 0.7313 | 0.2500 | 0.1291 |

| O2 | 4f | 0.8232 | 0.5307 | 0.6811 |

Data sourced from the Materials Project, entry mp-768307.

Table 4: Selected Interatomic Distances for Barium Sulfite (BaSO₃)

| Bond | Distance (Å) |

| Ba–O | 2.82 - 3.01 |

| S–O | 1.55 |

Data sourced from the Materials Project, entry mp-768307.[1]

Experimental Protocols

Synthesis of Barium Sulfite Single Crystals

The synthesis of high-quality single crystals of barium sulfite suitable for X-ray diffraction can be achieved via a hydrothermal method. This technique allows for the crystallization of sparingly soluble materials under controlled temperature and pressure.

Materials and Equipment:

-

Barium chloride dihydrate (BaCl₂·2H₂O, 99.9%)

-

Sodium sulfite (Na₂SO₃, 99.5%)

-

Deionized water

-

Teflon-lined stainless steel autoclave (25 mL capacity)

-

Oven capable of maintaining ±1°C accuracy

-

Sintered glass filter

-

Optical microscope

Procedure:

-

Solution Preparation: Prepare a 0.5 M aqueous solution of barium chloride dihydrate and a 0.5 M aqueous solution of sodium sulfite using deionized water.

-

Reactant Mixing: In a typical synthesis, 10 mL of the barium chloride solution is slowly added to 10 mL of the sodium sulfite solution in a beaker under constant stirring. A white precipitate of barium sulfite will form immediately.

-

Hydrothermal Reaction: Transfer the resulting suspension to a 25 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a preheated oven.

-

Crystallization: Heat the autoclave to 180°C and maintain this temperature for 24 hours. Subsequently, cool the autoclave slowly to room temperature over a period of 48 hours. This slow cooling process is crucial for the growth of well-defined single crystals.

-

Crystal Isolation and Purification: Open the autoclave and collect the product by filtration using a sintered glass filter. Wash the crystals several times with deionized water to remove any soluble impurities, followed by a final wash with ethanol.

-

Drying and Selection: Dry the crystals in a desiccator at room temperature. Carefully inspect the crystalline product under an optical microscope to select a single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of barium sulfite is performed using a single-crystal X-ray diffractometer. The following protocol outlines the general steps for data collection and structure refinement.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD or CMOS detector.

-

Goniometer head

-

Cryostream system

Procedure:

-

Crystal Mounting: A selected single crystal of barium sulfite is mounted on a goniometer head using a suitable adhesive or oil.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to 100 K using a cryostream to minimize thermal vibrations and improve data quality. A preliminary screening is performed to determine the unit cell parameters and crystal quality. A full sphere of diffraction data is then collected by rotating the crystal through a series of frames.

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. The final refined structure is validated using crystallographic software to ensure its chemical and crystallographic reasonability.

Workflow for Barium Sulfite Crystal Structure Determination

The following diagram illustrates the logical workflow from the synthesis of barium sulfite to the final determination of its crystal structure.

References

The Thermal Decomposition of Barium Sulfite: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium sulfite (B76179) (BaSO₃), an inorganic salt with applications in various industrial processes, undergoes a complex thermal decomposition primarily characterized by a disproportionation reaction. This technical guide provides a detailed examination of the thermal decomposition mechanism of barium sulfite, synthesizing available data on its reaction pathways, decomposition temperatures, and thermodynamic properties. While specific detailed experimental data such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for pure barium sulfite is not extensively available in publicly accessible literature, this guide outlines a generalized experimental protocol for such an analysis based on established methods for similar inorganic compounds. The guide also presents the core decomposition reactions and a proposed experimental workflow through schematic diagrams to facilitate a deeper understanding of the process.

Introduction

Barium sulfite (BaSO₃) is a white, poorly water-soluble inorganic compound. Its thermal behavior is of significant interest in fields where it is used as an intermediate or subjected to high-temperature conditions. The decomposition of barium sulfite does not follow a simple gas evolution pathway but rather a more intricate disproportionation mechanism, yielding barium sulfate (B86663) (BaSO₄) and barium sulfide (B99878) (BaS). Understanding the nuances of this decomposition is crucial for process optimization, safety, and the development of new applications.

Thermal Decomposition Mechanism

The primary thermal decomposition pathway of barium sulfite is a disproportionation (or self-redox) reaction. In this reaction, the sulfur atom in the sulfite ion, which is in the +4 oxidation state, is simultaneously oxidized to the +6 state in sulfate and reduced to the -2 state in sulfide.

The principal, widely accepted decomposition reaction is:

4BaSO₃ (s) → 3BaSO₄ (s) + BaS (s) [1]

This reaction is reported to occur within a broad temperature range of 380°C to 900°C .[2]

While the above reaction is the main pathway, other decomposition reactions have been proposed, though they are considered less common:

-

BaSO₃ (s) → BaO (s) + SO₂ (g)

-

3BaSO₃ (s) → 2BaSO₄ (s) + BaO (s) + S (s)

-

2BaSO₃ (s) → 2BaS (s) + 3O₂ (g)

These alternative pathways may occur under specific atmospheric conditions or in the presence of catalysts, but the disproportionation to barium sulfate and barium sulfide remains the dominant mechanism under standard inert conditions.

Thermodynamic Considerations

The disproportionation of barium sulfite is an exothermic process. The standard enthalpy of reaction (ΔrH°) for the primary decomposition reaction is -162 kJ·mol⁻¹. This indicates that the reaction releases heat.

Quantitative Data

The following table summarizes the available thermodynamic data for the primary decomposition reaction.[1]

| Thermodynamic Parameter | Value (per mole of equation) | Value (per mole of BaSO₃) |

| Standard Enthalpy of Reaction (ΔrH°) | -162 kJ·mol⁻¹ | -40.5 kJ·mol⁻¹ |

Experimental Protocols

While specific, detailed experimental protocols for the thermal decomposition of barium sulfite are not extensively published, a standard methodology for conducting such an analysis using TGA-DSC can be outlined. This protocol is based on established practices for the thermal analysis of inorganic salts.

Synthesis of Barium Sulfite

A common method for the preparation of barium sulfite for analytical studies involves the reaction of barium carbonate with sulfur dioxide gas.[3]

BaCO₃ (s) + SO₂ (g) → BaSO₃ (s) + CO₂ (g)

Alternatively, barium sulfite can be precipitated by mixing aqueous solutions of a soluble barium salt, such as barium chloride (BaCl₂), with a soluble sulfite, such as sodium sulfite (Na₂SO₃).

BaCl₂ (aq) + Na₂SO₃ (aq) → BaSO₃ (s) + 2NaCl (aq)

The resulting precipitate should be thoroughly washed with deionized water to remove any soluble impurities and dried in a desiccator before thermal analysis.

Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)

A simultaneous TGA-DSC analysis would provide comprehensive information on the thermal decomposition of barium sulfite.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently is recommended. The instrument should be equipped with a high-precision balance and a sensitive heat-flux sensor.

Experimental Parameters:

-

Sample Preparation: A small, accurately weighed sample of pure, dry barium sulfite (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment should be conducted under a controlled, inert atmosphere, such as a continuous flow of high-purity nitrogen or argon gas (e.g., 50 mL/min), to prevent oxidation of the barium sulfide product.

-

Temperature Program: A linear heating ramp is typically employed. A heating rate of 10°C/min from ambient temperature to 1000°C is a common starting point.

-

Data Collection: The instrument will record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.

Expected Observations:

-

TGA Curve: The TGA curve is expected to show a stable mass until the onset of decomposition. Since the primary decomposition reaction (4BaSO₃ → 3BaSO₄ + BaS) does not involve the release of any gaseous products, the TGA curve would ideally show no mass loss. However, if any of the alternative decomposition pathways that produce gaseous products (e.g., SO₂, O₂) occur, a corresponding mass loss would be observed.

-

DSC Curve: The DSC curve will indicate the thermal events associated with the decomposition. An exothermic peak would be expected in the temperature range of 380-900°C, corresponding to the disproportionation reaction. The area under this peak can be used to determine the enthalpy of the reaction.

Visualizations

Decomposition Pathway

Caption: Figure 1: Barium Sulfite Thermal Decomposition Pathway

Experimental Workflow

Caption: Figure 2: Experimental Workflow for Barium Sulfite Thermal Analysis

Logical Relationships in Decomposition

Caption: Figure 3: Logical Relationships in Barium Sulfite Decomposition

Conclusion

The thermal decomposition of barium sulfite is primarily a disproportionation reaction that yields barium sulfate and barium sulfide. This process occurs at elevated temperatures, generally between 380°C and 900°C, and is exothermic in nature. While the main reaction pathway is well-established, there is a notable lack of detailed, publicly available experimental data, such as TGA-DSC analyses, for pure barium sulfite. The generalized experimental protocol provided in this guide offers a framework for researchers to conduct such analyses, which would be instrumental in further elucidating the precise kinetics and thermal characteristics of this decomposition. The visualizations provided serve to clarify the reaction mechanism, experimental workflow, and the logical progression from initial reactant to final products. Further research, particularly experimental thermal analysis, is warranted to build a more comprehensive quantitative understanding of the thermal decomposition of barium sulfite.

References

An In-depth Technical Guide to the Aqueous Solubility of Barium Sulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of barium sulfite (B76179) (BaSO₃). It includes quantitative solubility data, detailed experimental protocols for solubility determination, and an exploration of the factors influencing its solubility. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the behavior of barium sulfite in aqueous environments.

Quantitative Solubility Data

The solubility of barium sulfite in water is low, characteristic of a sparingly soluble salt. The solubility product constant (Ksp) is a key measure of its solubility, representing the equilibrium between the solid salt and its constituent ions in a saturated solution.

Table 1: Solubility of Barium Sulfite in Water

| Temperature (°C) | Solubility ( g/100 g H₂O) | Molar Solubility (mol/L) | Solubility Product (Ksp) | Reference |

| 16 | 0.0022 | 1.0 x 10⁻⁴ | - | [1] |

| 20 | 0.0197 | - | - | [2] |

| 25 | 0.001125 | 8.9 x 10⁻⁵ | 8.0 x 10⁻⁷ | [3][4][5][6] |

| 80 | 0.00177 | - | - | [2] |

Note: The Ksp value of 8.0 x 10⁻⁷ at 25 °C is a commonly cited value.[4][5][6] The relationship between molar solubility (s) and Ksp for barium sulfite is given by the equation: Ksp = [Ba²⁺][SO₃²⁻] = s².[5]

Factors Influencing Solubility

Several factors can significantly affect the solubility of barium sulfite in aqueous solutions:

-

Temperature: The effect of temperature on the solubility of barium sulfite has been reported with conflicting results. Some studies suggest a positive temperature coefficient (solubility increases with temperature), while others report a negative coefficient.[1] For instance, one source indicates a solubility of 0.0197 g/100 g of water at 20°C and 0.00177 g/100 g of water at 80°C, suggesting a decrease in solubility with increasing temperature.[2]

-

pH: Barium sulfite is soluble in dilute hydrochloric acid.[3] This is because the sulfite ion (SO₃²⁻) is the conjugate base of the weak acid, bisulfite (HSO₃⁻). In an acidic solution, the sulfite ions react with H⁺ ions, shifting the dissolution equilibrium to the right and increasing the solubility of barium sulfite.[7]

-

Common Ion Effect: The presence of a common ion, either Ba²⁺ or SO₃²⁻, from another source will decrease the solubility of barium sulfite, according to Le Châtelier's principle.

-

Presence of Other Substances:

-

Sodium Chloride (NaCl): The solubility of freshly precipitated barium sulfite in a 0.7 mol/dm³ NaCl solution at 25°C was observed to decrease over 24 hours, from 3.0 x 10⁻⁴ to 2.3 x 10⁻⁴ mol/kg.[1]

-

Sucrose (B13894): The presence of sucrose decreases the solubility of barium sulfite.[1]

-

Ethanol: Ethanol also decreases the solubility of barium sulfite.[1]

-

Sulfur Dioxide (SO₂): An increase in the SO₂ content of the solution significantly increases the solubility of barium sulfite.[1]

-

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of sparingly soluble salts like barium sulfite requires meticulous experimental procedures. Below are detailed methodologies for key experiments.

Shake-Flask Method for Saturation

This is a common and reliable method for determining the equilibrium solubility of a compound.[8]

Objective: To prepare a saturated solution of barium sulfite in water at a constant temperature.

Apparatus:

-

Conical flasks with stoppers

-

Constant temperature water bath or shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

Procedure:

-

Add an excess amount of solid barium sulfite to a conical flask containing deionized water. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Seal the flask to prevent evaporation.

-

Place the flask in a constant temperature water bath or a shaker with temperature control.

-

Agitate the mixture for a prolonged period (e.g., 24 to 72 hours) to ensure that equilibrium is established.[9]

-

After the equilibration period, allow the solid to settle.

-

Carefully withdraw a sample of the supernatant liquid using a syringe and filter it to remove any undissolved solid particles. It is advisable to discard the first few milliliters of the filtrate to avoid any potential contamination or adsorption issues.[9]

-

The clear filtrate is the saturated solution of barium sulfite, which can then be analyzed to determine the concentration of the dissolved salt.

Iodometric Titration for Sulfite Concentration

This method is used to determine the concentration of the sulfite ions in the saturated solution obtained from the shake-flask method.

Principle: The sulfite ions in the sample are titrated with a standard solution of potassium iodide-iodate. In an acidic medium, the iodide-iodate mixture liberates iodine, which then reacts with the sulfite. The endpoint is detected using a starch indicator, which turns blue in the presence of excess iodine.[2][4][5][10]

Reagents:

-

Standard potassium iodide-iodate titrant

-

Sulfuric acid (H₂SO₄) solution

-

Starch indicator solution

-

Saturated barium sulfite solution (filtrate from the shake-flask method)

Procedure:

-

Pipette a known volume of the saturated barium sulfite solution into an Erlenmeyer flask.

-

Acidify the sample by adding a measured amount of sulfuric acid solution.

-

Add a few drops of starch indicator solution.

-

Titrate the solution with the standard potassium iodide-iodate titrant. The titrant should be added dropwise with constant swirling.

-

The endpoint is reached when the solution turns a faint, permanent blue color.[11]

-

Record the volume of the titrant used.

-

The concentration of sulfite in the saturated solution can be calculated from the stoichiometry of the reaction and the volume of titrant used. This concentration is equal to the molar solubility of barium sulfite.

Alternative Methods

a) Conductometric Method:

This method involves measuring the electrical conductivity of the saturated solution. The solubility can be calculated from the specific conductance of the solution, as the conductivity is proportional to the concentration of ions.[6][12][13][14]

b) Gravimetric Analysis:

In this method, the barium ions in a known volume of the saturated solution are precipitated as a highly insoluble and stable compound, such as barium sulfate (B86663) (BaSO₄). The precipitate is then filtered, dried, and weighed. From the mass of the precipitate, the concentration of barium ions, and thus the solubility of barium sulfite, can be determined.[7][15][16][17]

Visualizations

Dissolution Equilibrium of Barium Sulfite

The following diagram illustrates the equilibrium process of barium sulfite dissolving in water.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. images.hach.com [images.hach.com]

- 3. sciencebuddies.org [sciencebuddies.org]

- 4. NEMI Method Summary - 4500-SO32- B [nemi.gov]

- 5. galgo.co.uk [galgo.co.uk]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]

- 11. watertechusa.com [watertechusa.com]

- 12. scribd.com [scribd.com]

- 13. youtube.com [youtube.com]

- 14. scribd.com [scribd.com]

- 15. m.youtube.com [m.youtube.com]

- 16. chemlab.truman.edu [chemlab.truman.edu]

- 17. Barium Sulfate Gravimetric Method - 1080 Words | Cram [cram.com]

A Comprehensive Technical Guide to the Synthesis of Barium Sulfite from Sodium Sulfite and Barium Chloride

This technical guide provides an in-depth overview of the synthesis of barium sulfite (B76179) (BaSO₃), a white inorganic compound, through the precipitation reaction between sodium sulfite (Na₂SO₃) and barium chloride (BaCl₂). The document is intended for researchers, scientists, and professionals in drug development and related chemical fields, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction

Barium sulfite (BaSO₃) is a white, crystalline solid primarily known for its low solubility in water.[1] The synthesis method detailed herein is a straightforward precipitation reaction, a common technique in inorganic chemistry for producing insoluble salts. The reaction involves the metathesis of aqueous solutions of sodium sulfite and barium chloride, yielding insoluble barium sulfite, which precipitates out of the solution, and soluble sodium chloride.[1]

The reaction is represented by the following chemical equation:

BaCl₂(aq) + Na₂SO₃(aq) → BaSO₃(s) + 2NaCl(aq) [1]

Physicochemical Properties of Barium Sulfite

A summary of the key quantitative data for barium sulfite is presented below. These properties are crucial for understanding its behavior and for applications in various scientific and industrial contexts.

| Property | Value | References |

| Molar Mass | 217.4 g/mol | N/A |

| Appearance | White powder/monoclinic crystals | [1] |

| Density | 4.44 g/cm³ | [1][2] |

| Solubility in Water | 0.0011 g/100 mL (at 25 °C) | [2] |

| Solubility in Ethanol | Insoluble | [1][2] |

| Solubility Product (Ksp) | 5.0 x 10⁻¹⁰ mol² kg⁻² to 8.0 x 10⁻⁷ mol² L⁻² | [3][4] |

| Decomposition | Decomposes on heating | [1] |

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of barium sulfite.

3.1 Materials and Reagents

-

Barium Chloride Dihydrate (BaCl₂·2H₂O)

-

Anhydrous Sodium Sulfite (Na₂SO₃)

-

Deionized or Distilled Water

-

Dilute Hydrochloric Acid (HCl) for characterization

3.2 Equipment

-

Analytical balance

-

Two beakers (250 mL or appropriate size)

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Buchner funnel and flask

-

Filter paper (e.g., Whatman No. 1)

-

Wash bottle

-

Spatula

-

Drying oven

3.3 Synthesis Procedure

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of barium chloride. For example, dissolve a specific molar amount of BaCl₂·2H₂O in a measured volume of distilled water in a beaker.

-

In a separate beaker, prepare an aqueous solution of sodium sulfite with an equivalent molar amount to the barium chloride.[3]

-

-

Precipitation:

-

Place the beaker containing the barium chloride solution on a magnetic stirrer and begin stirring.

-

Slowly add the sodium sulfite solution to the barium chloride solution.

-

A white precipitate of barium sulfite will form immediately upon mixing the solutions.[5]

-

-

Isolation and Purification:

-

Continue stirring the mixture for a short period to ensure the reaction goes to completion.

-

Separate the barium sulfite precipitate from the supernatant liquid (which contains dissolved sodium chloride) by vacuum filtration using a Buchner funnel.

-

Wash the precipitate collected on the filter paper carefully and thoroughly with distilled water to remove any remaining soluble impurities, primarily sodium chloride.[3]

-

-

Drying:

-

Carefully transfer the washed precipitate from the filter paper to a pre-weighed watch glass or evaporating dish.

-

Dry the barium sulfite in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

3.4 Characterization

A simple and effective qualitative test to confirm the product is barium sulfite involves its reaction with a dilute strong acid.

-

Place a small amount of the dried product into a test tube.

-

Add a few drops of dilute hydrochloric acid.

-

The white precipitate should dissolve, which is characteristic of barium sulfite, as it decomposes in the presence of strong acids to form barium chloride, water, and sulfur dioxide gas.[5]

BaSO₃(s) + 2HCl(aq) → BaCl₂(aq) + H₂O(l) + SO₂(g)

Process and Reaction Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the chemical reaction pathway.

References

A Technical Guide to the Physical and Chemical Properties of Barium Sulfite

Introduction

Barium sulfite (B76179) (BaSO₃) is an inorganic compound that presents as a white powder or crystalline solid. It is the barium salt of sulfurous acid. While its applications are not as widespread as barium sulfate (B86663), it serves as a key intermediate in certain industrial processes, including the carbothermal reduction of barium sulfate to barium sulfide (B99878).[1] This guide provides a comprehensive overview of the core physical and chemical properties of barium sulfite, along with detailed experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

Barium sulfite is characterized by its high density and low solubility in water. It is stable under standard conditions but decomposes at elevated temperatures.

Physical Properties

The primary physical characteristics of barium sulfite are summarized below. It is a dense, white solid that is insoluble in water and organic solvents like ethanol.[1][2]

| Property | Value | References |

| Chemical Formula | BaSO₃ | [1][3][4][5] |

| Molar Mass | 217.39 g/mol | [1][3][4][6] |

| Appearance | White monoclinic crystals or powder | [1][2][4][7] |

| Density | 4.44 g/cm³ | [1][2][8] |

| Melting Point | Decomposes upon heating | [1][4][9] |

| Boiling Point | Not Applicable | [4][9] |

| Solubility in Water | 0.0197 g/100 g H₂O (at 20°C) 0.0018 g/100 g H₂O (at 80°C) | [3][7][8][10] |

| Solubility Product (Ksp) | 5.0 x 10⁻¹⁰ mol² kg⁻² | [11] |

| Solubility in Other Solvents | Insoluble in ethanol, acetone, and methyl acetate | [1][2][3] |

| Crystal Structure | Monoclinic | [1][2][7] |

Chemical Properties

Barium sulfite exhibits reactivity typical of a salt derived from a heavy alkaline earth metal and a weak acid.

-

Thermal Decomposition: When heated, barium sulfite decomposes to form barium oxide (BaO) and sulfur dioxide (SO₂) gas.[2][7][8] This decomposition is reported to occur at temperatures around 480°C.[2][7][8]

BaSO₃(s) → BaO(s) + SO₂(g)

-

Reaction with Acids: It is readily soluble in dilute strong acids, such as hydrochloric acid (HCl), where it decomposes to form the corresponding barium salt, water, and sulfur dioxide gas.[2][7][11][12]

BaSO₃(s) + 2HCl(aq) → BaCl₂(aq) + H₂O(l) + SO₂(g)

-

Industrial Intermediate: Barium sulfite is an intermediate in the production of barium sulfide from barium sulfate. In this process, barium sulfate is first reduced to barium sulfite.[1]

BaSO₄ + CO → BaSO₃ + CO₂

Experimental Protocols

This section details methodologies for the laboratory-scale synthesis and analysis of barium sulfite.

Synthesis of Barium Sulfite via Precipitation

A common and straightforward method for preparing barium sulfite is through a precipitation reaction between a soluble barium salt, such as barium chloride (BaCl₂), and a soluble sulfite, such as sodium sulfite (Na₂SO₃).[2][7][13]

Methodology:

-

Prepare Reactant Solutions: Prepare an aqueous solution of barium chloride (e.g., 0.5 M) and an equimolar aqueous solution of sodium sulfite (0.5 M).

-

Precipitation: Slowly add the sodium sulfite solution to the barium chloride solution with constant stirring. A white precipitate of barium sulfite will form immediately. BaCl₂(aq) + Na₂SO₃(aq) → BaSO₃(s) + 2NaCl(aq)

-

Digestion: Gently heat the mixture to near boiling and allow it to stand for approximately 20-30 minutes. This process, known as digestion, encourages the formation of larger, more easily filterable crystals.

-

Filtration: Separate the precipitate from the supernatant liquid by vacuum filtration using a Büchner funnel and ashless filter paper.

-

Washing: Wash the precipitate on the filter paper several times with deionized water to remove soluble impurities, primarily sodium chloride.

-

Drying: Dry the purified barium sulfite precipitate in an oven at 110-120°C to a constant weight.

Analysis of Sulfite using Barium Chloride

This protocol describes a classic qualitative test for the presence of the sulfite ion in an aqueous sample, followed by a quantitative determination method.[11][12]

2.2.1 Qualitative Analysis

-

Sample Preparation: Prepare an aqueous solution of the unknown sample. If the sample is not water-soluble, a sodium carbonate extract can be prepared.[12]

-

Precipitation Test: Add a few drops of barium chloride (BaCl₂) solution to the sample solution. The formation of a white precipitate suggests the presence of sulfite, carbonate, or sulfate ions.[12]

-

Acidification: To the mixture containing the precipitate, add dilute hydrochloric acid (HCl) dropwise.

-

Positive Result for Sulfite: If the precipitate dissolves and a colorless gas with a pungent odor (sulfur dioxide) is evolved, the presence of sulfite is confirmed.[12]

-

Differentiation: A carbonate precipitate would also dissolve but would produce an odorless gas (carbon dioxide). A sulfate precipitate would not dissolve in the acid.

-

2.2.2 Quantitative Analysis (Iodometric Titration)

The concentration of sulfite in a saturated barium sulfite solution can be determined accurately using iodometric titration.[11]

-

Sample Preparation: A precisely measured volume of the saturated barium sulfite solution is acidified with a known excess of a standardized iodine solution. The sulfite ion is oxidized by iodine to the sulfate ion. SO₃²⁻(aq) + I₂(aq) + H₂O(l) → SO₄²⁻(aq) + 2I⁻(aq) + 2H⁺(aq)

-

Back Titration: The unreacted iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator. I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

-

Endpoint Determination: The endpoint is reached when the blue color of the starch-iodine complex disappears.

-

Calculation: By knowing the initial amount of iodine and the amount that reacted with the thiosulfate, the amount of iodine that reacted with the sulfite can be calculated. This, in turn, allows for the determination of the original sulfite concentration.

References

- 1. Barium sulfite - Wikipedia [en.wikipedia.org]

- 2. Barium sulfite CAS#: 7787-39-5 [amp.chemicalbook.com]

- 3. barium sulfite [chemister.ru]

- 4. americanelements.com [americanelements.com]

- 5. Barium sulfite | BaO3S | CID 6096951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. Barium sulfite | 7787-39-5 [chemicalbook.com]

- 8. Cas 7787-39-5,Barium sulfite | lookchem [lookchem.com]

- 9. Barium SulfiteCAS #: 7787-39-5 [eforu-chemical.com]

- 10. chembk.com [chembk.com]

- 11. srdata.nist.gov [srdata.nist.gov]

- 12. ncert.nic.in [ncert.nic.in]

- 13. guidechem.com [guidechem.com]

Barium sulfite CAS number and IUPAC name

An In-depth Technical Guide to Barium Sulfite (B76179) for Researchers and Scientists

Introduction

Barium sulfite, an inorganic compound with the chemical formula BaSO₃, is a white, odorless powder or crystalline solid.[1][2][3] It is recognized in chemical databases with the CAS Number 7787-39-5.[1][3][4][5] The accepted IUPAC name for this compound is Barium sulfite, though it is also referred to as barium(2+); sulfite.[1][4][5] While it has specific industrial applications, it is crucial for researchers, particularly those in drug development, to distinguish it from the chemically similar but medically significant compound, barium sulfate (B86663) (BaSO₄). Barium sulfite is considered poisonous, whereas the highly insoluble barium sulfate is non-toxic and widely used as a radiocontrast agent in medical imaging.[3][6][7] This guide provides a comprehensive overview of barium sulfite's chemical properties, synthesis protocols, applications, and safety considerations.

Chemical and Physical Properties

The fundamental properties of barium sulfite are summarized below. This data is essential for laboratory handling, experimental design, and understanding its chemical behavior.

| Property | Value | Reference(s) |

| CAS Number | 7787-39-5 | [1][4][5] |

| IUPAC Name | Barium sulfite; barium(2+) sulfite | [1][4][5] |

| Synonyms | Barium sulphite, Sulfurous acid barium salt | [2][5][8] |

| Chemical Formula | BaSO₃ | [1][3][4] |

| Molar Mass | 217.39 g/mol | [3][5][9] |

| Appearance | White monoclinic crystals or powder | [1][2][4] |

| Density | 4.44 g/cm³ | [1][2] |

| Solubility in Water | 0.0011 g/100 mL; Slightly soluble | [1][3][4] |

| Solubility in other solvents | Insoluble in ethanol (B145695) and acetone | [1][2][8] |

| Decomposition | Decomposes upon heating (Decomposition temperature: 380-900 °C) | [1][2][8] |

Synthesis and Experimental Protocols

Barium sulfite is typically synthesized through precipitation reactions in an aqueous solution. Below are detailed methodologies for common laboratory preparations.

Protocol 1: Synthesis via Precipitation from Barium Chloride

This method involves the reaction of a soluble barium salt with a soluble sulfite salt.[2][10]

Reaction: BaCl₂ (aq) + Na₂SO₃ (aq) → BaSO₃ (s) + 2NaCl (aq)

Methodology:

-

Preparation of Reactant Solutions:

-

Prepare a 0.5 M solution of barium chloride (BaCl₂) by dissolving the appropriate amount in deionized water.

-

Prepare a 0.5 M solution of sodium sulfite (Na₂SO₃) by dissolving the appropriate amount in deionized water.

-

-

Precipitation:

-

Slowly add the sodium sulfite solution to the barium chloride solution under constant stirring.

-

A white precipitate of barium sulfite will form immediately due to its low solubility.[10]

-

-

Isolation and Purification:

-

Continue stirring for 30 minutes to ensure the completion of the reaction.

-

Separate the precipitate from the solution by vacuum filtration.

-

Wash the collected solid with deionized water to remove residual sodium chloride and other impurities.

-

Finally, wash with ethanol to facilitate drying.

-

-

Drying:

-

Dry the purified barium sulfite in a desiccator or a low-temperature oven.

-

Protocol 2: Synthesis from Barium Hydroxide (B78521) and Sulfur Dioxide

This classical method involves bubbling sulfur dioxide gas through a solution of barium hydroxide.[2][10]

Reaction: Ba(OH)₂ (aq) + SO₂ (g) → BaSO₃ (s) + H₂O (l)

Methodology:

-

Preparation of Barium Hydroxide Solution:

-

Prepare a saturated solution of barium hydroxide (Ba(OH)₂) in deionized water.

-

-

Reaction with Sulfur Dioxide:

-

Bubble sulfur dioxide (SO₂) gas through the barium hydroxide solution. This should be performed in a well-ventilated fume hood.

-

A white precipitate of barium sulfite will form.

-

-

Isolation and Purification:

-

Once the precipitation is complete, stop the gas flow.

-

Isolate the solid product by vacuum filtration.

-

Wash the precipitate thoroughly with deionized water and then with ethanol.

-

-

Drying:

-

Dry the product in a desiccator.

-

Role as an Intermediate

Barium sulfite is also an intermediate in the carbothermal reduction of barium sulfate to produce barium sulfide, a more water-soluble barium compound.[1][11] BaSO₄ + CO → BaSO₃ + CO₂

Caption: Laboratory synthesis pathways for Barium Sulfite.

Applications and Relevance in Research

Barium sulfite has several established industrial uses, but its direct application in drug development is not documented, primarily due to its toxicity.[3]

-

Industrial Applications: It is used in the manufacturing of paper, as a weighting material in oil-drilling operations, and as an additive in PVC formulations.[2][3][12] Its properties as a corrosion inhibitor also make it useful in petroleum additives.[12]

-

Distinction from Barium Sulfate in Drug Development: It is critical to differentiate barium sulfite (BaSO₃) from barium sulfate (BaSO₄). Barium sulfate is exceptionally insoluble in water, which renders it non-toxic and safe for medical use.[6][7] Consequently, barium sulfate is widely used as a radiocontrast agent to enhance the visibility of the gastrointestinal tract in X-ray and CT imaging.[6][13][14] Barium sulfite does not share this application.

Caption: Barium Sulfite vs. Barium Sulfate: Properties and Applications.

Safety and Handling

Given that barium sulfite is poisonous, strict safety protocols must be followed during its handling and disposal.[3]

-

Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, tightly fitting safety goggles, and appropriate protective clothing.[15]

-

Handling: Handle in a well-ventilated area or under a fume hood to avoid the formation and inhalation of dust.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong acids, which cause it to decompose and release sulfur dioxide gas.[3][15]

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[15]

-

Skin Contact: Remove contaminated clothing and wash the skin with soap and plenty of water.[15]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[15]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[15]

-

References

- 1. Barium sulfite - Wikipedia [en.wikipedia.org]

- 2. Barium sulfite CAS#: 7787-39-5 [amp.chemicalbook.com]

- 3. Barium Sulfite [drugfuture.com]

- 4. Barium SulfiteCAS #: 7787-39-5 [eforu-chemical.com]

- 5. Barium sulfite | BaO3S | CID 6096951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Barium sulfate: Application, production and toxicity_Chemicalbook [chemicalbook.com]

- 8. barium sulfite [chemister.ru]

- 9. Barium sulfite - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Barium sulfite | 7787-39-5 | Benchchem [benchchem.com]

- 11. Barium sulfate - Wikipedia [en.wikipedia.org]

- 12. We Are a Barium Sulfite Supplier | Basstech International [basstechintl.com]

- 13. researchgate.net [researchgate.net]

- 14. Understanding the Benefits and Uses of Barium Sulfate: A Complete Guide › Best Chemical Supplier in Southeast Asia [mffchem.com]

- 15. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide on the Thermodynamic Properties of Barium Sulfite Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties associated with the formation of barium sulfite (B76179) (BaSO₃). The data presented herein is essential for understanding the stability, reactivity, and potential applications of this inorganic compound in various scientific and industrial contexts, including chemical synthesis and materials science. This document outlines the standard enthalpy, Gibbs free energy of formation, and standard entropy of barium sulfite, details the experimental methodologies for their determination, and visually represents the fundamental thermodynamic relationships.

Core Thermodynamic Data

The formation of barium sulfite from its constituent elements in their standard states can be represented by the following reaction:

Ba(s) + S(s, rhombic) + 3/2 O₂(g) → BaSO₃(s)

The key thermodynamic parameters for this reaction at standard conditions (298.15 K and 1 bar) are summarized in the table below. These values are crucial for predicting the spontaneity and energy changes associated with the formation of barium sulfite.

| Thermodynamic Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔH°f | -1030 | kJ/mol[1] |

| Standard Molar Gibbs Free Energy of Formation | ΔG°f | -947 | kJ/mol[1] |

| Standard Molar Entropy | S° | 121 | J/(mol·K)[1] |

Experimental Protocols for Thermodynamic Data Determination

Determination of Standard Enthalpy of Formation (ΔH°f) via Solution Calorimetry and Hess's Law

Direct measurement of the enthalpy of formation for barium sulfite from its elements is experimentally challenging. Therefore, an indirect method employing solution calorimetry and Hess's Law is typically utilized. This involves measuring the enthalpies of more convenient reactions and combining them to calculate the desired enthalpy of formation.

Principle of Hess's Law: The total enthalpy change for a reaction is independent of the pathway taken.

A possible thermochemical cycle for barium sulfite could involve the following reactions, which are more amenable to calorimetric measurement:

-

Dissolution of Barium Metal: The enthalpy of reaction for barium metal dissolving in a suitable acidic solution is measured. Ba(s) + 2H⁺(aq) → Ba²⁺(aq) + H₂(g) --- ΔH₁

-

Oxidation and Dissolution of Sulfur: The enthalpy of combustion of sulfur to sulfur dioxide, followed by the dissolution and oxidation of SO₂ in an oxidizing aqueous solution to form sulfate (B86663) ions. S(s) + O₂(g) → SO₂(g) --- ΔH₂ SO₂(g) + H₂O(l) + oxidant → SO₄²⁻(aq) + 2H⁺(aq) --- ΔH₃

-

Dissolution of Barium Sulfite: The enthalpy of solution for barium sulfite in the same final solution as the products of the above reactions is measured. BaSO₃(s) → Ba²⁺(aq) + SO₃²⁻(aq) --- ΔH₄

By carefully choosing the reactions and applying Hess's Law, the standard enthalpy of formation of BaSO₃ can be calculated from the experimentally determined enthalpies of these reactions, along with known standard enthalpies of formation for other species involved (e.g., H₂O, H⁺, SO₄²⁻).

Generalized Experimental Workflow for Solution Calorimetry:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by introducing a known amount of heat (e.g., via an electric heater or a reaction with a known enthalpy change) and measuring the corresponding temperature change.[2]

-

Sample Preparation: A precisely weighed sample of the substance to be dissolved (e.g., barium sulfite) is sealed in a glass ampoule.

-

Calorimetric Measurement:

-

A known volume of the solvent (e.g., an acidic solution) is placed in the calorimeter, and the system is allowed to reach thermal equilibrium.

-

The initial temperature is recorded over a period of time to establish a baseline.

-

The ampoule containing the sample is broken beneath the surface of the solvent, initiating the dissolution process.

-

The temperature change of the solution is recorded at regular intervals until a stable final temperature is reached.

-

-

Data Analysis: The heat absorbed or released by the reaction is calculated from the temperature change and the heat capacity of the calorimeter and its contents. The molar enthalpy of solution is then determined by dividing the heat of reaction by the number of moles of the dissolved substance.[1][3]

Determination of Standard Molar Entropy (S°)

The standard molar entropy of a substance is determined experimentally by measuring its heat capacity at constant pressure (Cₚ) as a function of temperature, starting from a temperature close to absolute zero (0 K).[4][5]

Methodology:

-

Low-Temperature Calorimetry: The heat capacity of a pure, crystalline sample of barium sulfite is measured using an adiabatic calorimeter from near 0 K up to room temperature (298.15 K).[4]

-

Entropy Calculation: The standard molar entropy at a given temperature (T) is calculated by integrating the heat capacity divided by the temperature from 0 K to T.[4][6]

-

S°(T) = ∫₀ᵀ (Cₚ(T')/T') dT'

-

-

Phase Transitions: If any phase transitions occur within the temperature range, the enthalpy of each transition is measured and the corresponding entropy change (ΔH_trans / T_trans) is added to the integral.[4]

The Third Law of Thermodynamics, which states that the entropy of a perfect crystal at absolute zero is zero, provides the fundamental basis for these absolute entropy measurements.[5][7]

Calculation of Standard Gibbs Free Energy of Formation (ΔG°f)

The standard Gibbs free energy of formation is not typically measured directly. Instead, it is calculated from the experimentally determined values of the standard enthalpy of formation (ΔH°f) and the standard molar entropies (S°) of the substance and its constituent elements using the Gibbs-Helmholtz equation.[8][9][10]

Calculation:

ΔG°f = ΔH°f - TΔS°f

where:

-

ΔH°f is the standard enthalpy of formation of barium sulfite.

-

T is the standard temperature in Kelvin (298.15 K).

-

ΔS°f is the standard entropy of formation, which is calculated from the standard molar entropies of the products and reactants: ΔS°f = S°(BaSO₃) - [S°(Ba) + S°(S) + (3/2)S°(O₂)]

The standard molar entropies of the elements in their standard states are known from tabulated data.

Thermodynamic Relationships in Barium Sulfite Formation

The spontaneity of the formation of barium sulfite is determined by the interplay between the enthalpy and entropy changes of the reaction. The following diagram illustrates the logical relationship between these key thermodynamic quantities.

Caption: Relationship between thermodynamic properties for BaSO₃ formation.

References

- 1. laguardia.edu [laguardia.edu]

- 2. vpultz.sites.truman.edu [vpultz.sites.truman.edu]

- 3. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Standard molar entropy - Wikipedia [en.wikipedia.org]

- 7. Measuring Entropy and Entropy Changes – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

- 8. m.youtube.com [m.youtube.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Gibbs free energy - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Preliminary Studies of Barium Sulfite Reactivity Patterns

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on the reactivity patterns of barium sulfite (B76179) (BaSO₃). The document details its synthesis, thermal decomposition, solubility, and reactions with acids, as well as insights into its oxidation and reduction behaviors. The information is presented through structured data tables, detailed experimental protocols, and logical diagrams to facilitate understanding and further research in fields such as materials science and drug development.

Synthesis of Barium Sulfite

Barium sulfite can be synthesized through several precipitation methods. The most common laboratory preparations involve the reaction of a soluble barium salt with a sulfite salt, or the reaction of barium carbonate with sulfur dioxide.

This protocol describes the synthesis of barium sulfite by reacting barium chloride with sodium sulfite.[1]

Materials:

-

Barium chloride (BaCl₂)

-

Sodium sulfite (Na₂SO₃)

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

Prepare an aqueous solution of barium chloride by dissolving a known molar amount of BaCl₂ in distilled water.

-

Prepare an equimolar aqueous solution of sodium sulfite.

-

Slowly add the sodium sulfite solution to the barium chloride solution while continuously stirring. A white precipitate of barium sulfite will form immediately.

-

Continue stirring for a period to ensure complete precipitation. The mixture can be gently heated to promote crystal growth and improve filterability.

-

Separate the precipitate from the supernatant by filtration.

-

Wash the precipitate several times with distilled water to remove any soluble impurities, such as sodium chloride.

-

Dry the collected barium sulfite precipitate in an oven at a temperature below its decomposition point (e.g., 100-120 °C) until a constant weight is achieved.

A similar procedure can be followed using barium hydroxide (B78521) and sulfurous acid.[1]

Thermal Decomposition

Barium sulfite decomposes upon heating. The decomposition products and temperature can vary depending on the atmosphere. In an inert atmosphere, it disproportionates to barium sulfate (B86663) and barium sulfide (B99878).

| Parameter | Value | Reference |

| Decomposition Temperature Range | 380-900 °C | [2] |

| Primary Decomposition Reaction | 4BaSO₃(s) → 3BaSO₄(s) + BaS(s) | [3] |

This protocol outlines a general procedure for studying the thermal decomposition of barium sulfite using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Apparatus:

-

Thermogravimetric Analyzer (TGA) coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis.

-

Differential Scanning Calorimeter (DSC)

-

Alumina or platinum crucibles

Procedure:

-

Place a small, accurately weighed sample of barium sulfite into a TGA crucible.

-

Heat the sample from room temperature to a temperature above the expected decomposition range (e.g., 1000 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Conduct the experiment under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

-

Record the mass loss as a function of temperature.

-

Analyze the evolved gases using a coupled MS or FTIR to identify the decomposition products.

-

Perform a parallel experiment using DSC to determine the enthalpy changes associated with the decomposition.

Solubility

Barium sulfite is sparingly soluble in water. Its solubility is influenced by temperature and the presence of other substances.

| Solvent | Temperature (°C) | Solubility ( g/100 g H₂O) | Solubility Product (Ksp) | Reference |

| Water | 16 | 0.0022 | - | [1] |

| Water | 20 | 0.0197 | - | [2] |

| Water | 25 | - | 5.0 x 10⁻¹⁰ | [1] |

| Water | 80 | 0.00177 | - | [2] |

The solubility of barium sulfite increases in the presence of sulfur dioxide and decreases in the presence of sucrose (B13894) or ethanol.[1]

This protocol describes a method for determining the solubility of barium sulfite in water.

Materials:

-

Barium sulfite

-

Distilled water

-

Thermostatically controlled water bath or shaker

-

Filtration apparatus (0.45 µm filter)

-

Analytical balance

-

Apparatus for iodometric titration or inductively coupled plasma atomic emission spectroscopy (ICP-AES)

Procedure:

-

Add an excess amount of barium sulfite to a known volume of distilled water in a sealed container.

-

Place the container in a thermostatically controlled water bath or shaker set to the desired temperature.

-

Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it to remove any suspended solid particles.

-

Determine the concentration of barium or sulfite ions in the filtrate. The sulfite concentration can be determined by iodometric titration.[1] The barium concentration can be determined by ICP-AES.

-

Calculate the solubility of barium sulfite from the determined ion concentration.

Reaction with Acids

Barium sulfite reacts with strong acids, such as hydrochloric acid (HCl), to form a barium salt, water, and sulfur dioxide gas. This reaction is characteristic of sulfites.

The net ionic equation for the reaction with a strong acid is: BaSO₃(s) + 2H⁺(aq) → Ba²⁺(aq) + H₂O(l) + SO₂(g)

Materials:

-

Barium sulfite

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Test tube or beaker

-

Apparatus to detect sulfur dioxide (e.g., potassium dichromate paper)

Procedure:

-

Place a small amount of barium sulfite powder in a test tube.

-

Carefully add dilute hydrochloric acid to the test tube.

-

Observe the reaction. The solid will dissolve, and effervescence will occur due to the evolution of sulfur dioxide gas.

-

To confirm the presence of SO₂, a piece of filter paper moistened with an acidified potassium dichromate solution can be held at the mouth of the test tube. The paper will turn from orange to green in the presence of SO₂.

Oxidation and Reduction Patterns

A potential oxidation reaction is: 2BaSO₃(s) + O₂(aq) → 2BaSO₄(s)

The rate of this reaction is expected to be influenced by factors such as pH, temperature, and the presence of catalysts.

Direct studies on the reduction of barium sulfite are limited. However, the reduction of the chemically similar barium sulfate is well-documented and can serve as a model. Barium sulfate can be reduced to barium sulfide by carbon or carbon monoxide at high temperatures.[5] It is plausible that barium sulfite would undergo a similar reduction to barium sulfide under appropriate conditions.

A potential reduction reaction with carbon monoxide is: BaSO₃(s) + 3CO(g) → BaS(s) + 3CO₂(g)

This guide provides a foundational understanding of the reactivity of barium sulfite based on available preliminary studies. Further research is encouraged to elucidate the kinetics and mechanisms of its oxidation and reduction reactions, which will be valuable for its application in various scientific and industrial fields.

References

Exploratory Research on the Optical Properties of Barium Sulfite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium sulfite (B76179) (BaSO₃) is an inorganic compound with potential applications in various fields. However, a comprehensive understanding of its optical properties remains largely unexplored in scientific literature. This technical guide aims to consolidate the currently available data on barium sulfite's characteristics and provide a framework for future exploratory research into its optical properties. Due to the limited specific data on barium sulfite, this guide also presents a comparative analysis with the well-characterized optical properties of barium sulfate (B86663) (BaSO₄) and barium sulfide (B99878) (BaS). Furthermore, detailed experimental protocols are proposed to facilitate the systematic investigation of barium sulfite's optical behavior.

Introduction to Barium Sulfite (BaSO₃)

Barium sulfite is a white, inorganic salt with the chemical formula BaSO₃. It is known to exist as a white powder and crystallizes in a monoclinic system.[1][2][3] While its primary applications have been in paper manufacturing, its properties suggest potential for broader use.[1][4] A key characteristic of barium sulfite is its thermal decomposition, which occurs at temperatures between 380 and 900°C.[1][5]

A significant gap exists in the scientific literature regarding the specific optical properties of barium sulfite, such as its refractive index, absorbance and transmittance spectra, and band gap energy. This guide serves as a starting point for researchers looking to investigate these fundamental characteristics.

Known Properties of Barium Sulfite

The available quantitative data for barium sulfite is limited. The following table summarizes the known physical and chemical properties.

| Property | Value | Reference |

| Chemical Formula | BaSO₃ | [6] |

| Molecular Weight | 217.390 g/mol | [6] |

| Appearance | White monoclinic crystals | [1][2][3] |

| Decomposition Temperature | 380-900 °C | [5] |

| Crystal Structure | Monoclinic | [1][2] |

An infrared (IR) spectrum of barium sulfite is available from the National Institute of Standards and Technology (NIST), however, concentration information is not provided, and thus molar absorptivity values cannot be derived.[6]

Proposed Experimental Protocols for Optical Property Determination

To address the gap in knowledge, the following experimental protocols are proposed for the characterization of barium sulfite's optical properties. These methodologies are adapted from established techniques for sulfite analysis and the optical characterization of related materials.

Synthesis of Barium Sulfite Samples

The first step in characterizing the optical properties of barium sulfite is the synthesis of high-purity samples. A common method is the precipitation reaction between a soluble barium salt and a sulfite salt.[1]

Materials:

-

Barium chloride (BaCl₂)

-

Sodium sulfite (Na₂SO₃)

-

Deionized water

-

Ethanol (B145695) (for washing)

Protocol:

-

Prepare aqueous solutions of barium chloride and sodium sulfite of known concentrations.

-

Slowly add the sodium sulfite solution to the barium chloride solution while stirring continuously. A white precipitate of barium sulfite will form.

-

Continue stirring for a set period to ensure complete reaction.

-

Separate the precipitate by filtration.

-

Wash the precipitate with deionized water and then with ethanol to remove any unreacted ions.

-

Dry the purified barium sulfite powder in a desiccator or at a low temperature in an oven.

The following diagram illustrates the synthesis workflow:

UV-Vis Spectroscopy for Absorbance and Transmittance

UV-Vis spectrophotometry can be used to determine the absorbance and transmittance characteristics of barium sulfite in a suspension or as a thin film.

Materials:

-

Synthesized barium sulfite powder

-

Deionized water or a suitable solvent

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Protocol for Suspension Measurement:

-

Prepare a series of suspensions of barium sulfite in deionized water at different concentrations.

-

Use an ultrasonic bath to ensure a uniform dispersion of particles.

-

Measure the absorbance and transmittance spectra of each suspension over a desired wavelength range (e.g., 200-800 nm).

-

Use deionized water as a blank for calibration.

-

Analyze the spectra to identify any absorption peaks and determine the material's transparency in different spectral regions.

The logical flow for this experimental setup is as follows:

Comparative Optical Properties of Barium Sulfate (BaSO₄) and Barium Sulfide (BaS)

In the absence of extensive data for barium sulfite, examining the properties of chemically related compounds like barium sulfate and barium sulfide can provide valuable context and benchmarks for expected optical behavior.

Barium Sulfate (BaSO₄)

Barium sulfate is a well-studied material with notable optical properties, primarily its high reflectance, making it a common standard in diffuse reflectance spectroscopy.[7]

| Property | Value | Reference |

| Refractive Index (n) | nα=1.634-1.637; nβ=1.636-1.638; nγ=1.646-1.648 | [7] |

| Band Gap | ~5.95 eV | [8] |

| Crystal System | Orthorhombic | [8] |

| Appearance | White or yellowish powder or crystals | [9] |

Barium Sulfide (BaS)

Barium sulfide also has distinct optical properties, though it is less commonly used in optical applications compared to barium sulfate.

| Property | Value | Reference |

| Band Gap | ~3.8 eV | |

| Crystal System | Cubic | |

| Appearance | Grayish-white to yellow-green powder |

Conclusion and Future Research Directions

The optical properties of barium sulfite remain a largely unexplored area of materials science. This technical guide has summarized the limited available information and presented a clear pathway for future research through detailed experimental protocols. The comparative data for barium sulfate and barium sulfide offer a useful reference for these future investigations.

Key areas for future research include:

-

Precise determination of the refractive index of barium sulfite across the visible spectrum.

-

Measurement of the absorbance and transmittance spectra to identify the electronic band structure and calculate the band gap energy.

-

Investigation of the photoluminescence properties of barium sulfite.

-

Exploring the effect of particle size and morphology on the optical properties by studying nanosized barium sulfite.

By systematically applying the proposed methodologies, researchers can fill the existing knowledge gap and potentially unlock new applications for barium sulfite in fields ranging from optical materials to drug development.

References

- 1. Barium sulfite CAS#: 7787-39-5 [amp.chemicalbook.com]

- 2. Barium sulfite | 7787-39-5 [chemicalbook.com]

- 3. Barium sulfite - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. barium sulfite [chemister.ru]

- 6. Barium sulfite [webbook.nist.gov]

- 7. Crystal: Barium Sulfate - BaSO4 - SurfaceNet [surfacenet.de]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. BARIUM SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Molecular Geometry and Bonding Characteristics of Barium Sulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry and bonding characteristics of barium sulfite (B76179) (BaSO₃). The document synthesizes theoretical principles with available experimental data to offer a detailed understanding of this inorganic compound.

Introduction

Barium sulfite is an inorganic salt with the chemical formula BaSO₃. It is a white, monoclinic crystalline solid that is sparingly soluble in water.[1][2][3] The compound is primarily of interest as an intermediate in various chemical processes. A thorough understanding of its structure and bonding is crucial for predicting its reactivity, stability, and potential applications.

Barium sulfite is an ionic compound, consisting of the barium cation (Ba²⁺) and the polyatomic sulfite anion (SO₃²⁻).[4] The overall structure is a crystal lattice held together by electrostatic forces between these ions. Within the sulfite anion, the sulfur and oxygen atoms are linked by covalent bonds.

Molecular Geometry of the Sulfite Ion (SO₃²⁻)

The sulfite ion exhibits a trigonal pyramidal geometry, in accordance with the Valence Shell Electron Pair Repulsion (VSEPR) theory.[6] The central sulfur atom is bonded to three oxygen atoms and has one lone pair of electrons. The four electron domains (three bonding pairs and one lone pair) arrange themselves in a tetrahedral electron geometry to minimize repulsion.[7][8] The presence of the lone pair compresses the bond angles, resulting in a trigonal pyramidal molecular shape.[9][10]

Bonding Characteristics

The bonding in barium sulfite can be analyzed in two parts: the ionic bonding between the barium and sulfite ions and the covalent bonding within the sulfite ion.

As a salt formed between a metal (barium) and a polyatomic nonmetal anion (sulfite), barium sulfite is characterized by a strong ionic bond. The barium atom donates its two valence electrons to form a stable Ba²⁺ cation, while the sulfite group accepts these electrons to form the SO₃²⁻ anion. The electrostatic attraction between these oppositely charged ions results in the formation of a stable crystal lattice.

The bonds between the central sulfur atom and the three oxygen atoms within the sulfite ion are covalent in nature.[4][6]

-

Hybridization: The sulfur atom in the sulfite ion is sp³ hybridized.[5][7][11] Three of the sp³ hybrid orbitals form sigma bonds with the oxygen atoms, while the fourth orbital is occupied by the lone pair of electrons.[8]

-

Resonance: The sulfite ion exhibits resonance, meaning that the electrons in the S-O bonds are delocalized over the three oxygen atoms.[6][12][13] This can be represented by three equivalent resonance structures, where one sulfur-oxygen bond is a double bond and the other two are single bonds.[14] The actual structure is a resonance hybrid of these forms, with each S-O bond having a bond order of approximately 1.33.[15] This delocalization of electrons contributes to the stability of the sulfite ion.[13]

| Property | Value | Reference |

| Molecular Formula | BaSO₃ | [16] |

| Molar Mass | 217.39 g/mol | [16] |

| Appearance | White monoclinic crystals | [1][2] |

| Density | 4.44 g/cm³ | [1][2] |

| Solubility in Water | 0.0197 g/100 mL at 20°C | [1][17] |

Table 1: Physical and Chemical Properties of Barium Sulfite

| Parameter | Description | Reference |

| Molecular Geometry of SO₃²⁻ | Trigonal Pyramidal | [6] |

| Electron Geometry of SO₃²⁻ | Tetrahedral | [7][8] |

| Hybridization of Sulfur in SO₃²⁻ | sp³ | [5][7][11] |

| Bonding within SO₃²⁻ | Polar Covalent | [4][6] |

| Resonance in SO₃²⁻ | Yes, three equivalent structures | [12][13] |

| Overall Bonding in BaSO₃ | Ionic | [4] |

Table 2: Bonding and Geometric Characteristics of Barium Sulfite

Experimental Protocols for Characterization

While specific experimental protocols for barium sulfite are not detailed in the available literature, the following outlines a general methodology for the characterization of an inorganic salt like barium sulfite.

Barium sulfite can be synthesized via a precipitation reaction by mixing aqueous solutions of a soluble barium salt (e.g., barium chloride) and a soluble sulfite salt (e.g., sodium sulfite).

BaCl₂(aq) + Na₂SO₃(aq) → BaSO₃(s) + 2NaCl(aq)

The resulting precipitate is then filtered, washed with deionized water to remove any soluble impurities, and dried in an oven.

Single-crystal or powder X-ray diffraction (XRD) is the primary technique for determining the crystal structure, including unit cell dimensions, space group, and atomic coordinates, from which bond lengths and angles can be calculated.

-

Crystal Growth: For single-crystal XRD, suitable single crystals of barium sulfite would need to be grown, which can be a challenging process.

-

Data Collection: A crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure using computational methods. The structural model is then refined to achieve the best fit with the experimental data.

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the sulfite ion, providing information about its structure and bonding. The NIST database contains an IR spectrum for barium sulfite.[16]

-